molecular formula C6H3F2NO4S B13254707 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride

4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13254707
M. Wt: 223.16 g/mol
InChI Key: VUXFRJFWTOLGPJ-UHFFFAOYSA-N
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Description

Sulfonyl fluorides are known for their stability compared to sulfonyl chlorides, making them valuable in medicinal chemistry and materials science. The compound’s structure features:

  • Nitro group at the ortho position (C2), which is electron-withdrawing and enhances electrophilicity of the sulfonyl group.
  • Fluoro group at the para position (C4), contributing to electronic effects and metabolic stability.
  • Sulfonyl fluoride (SO₂F) as the functional group, offering hydrolytic stability and utility in click chemistry or enzyme inhibition.

Reactivity and synthesis methods for analogous compounds (e.g., 4-fluorobenzene-1-sulfonyl chloride in ) suggest that sulfonylation reactions in pyridine or similar solvents are feasible for derivatives like this sulfonyl fluoride .

Properties

Molecular Formula

C6H3F2NO4S

Molecular Weight

223.16 g/mol

IUPAC Name

4-fluoro-2-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F2NO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H

InChI Key

VUXFRJFWTOLGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Chlorine/Fluorine Exchange on Chlorobenzenesulfonyl Fluoride Precursors

A well-documented industrially relevant method involves fluorinating chlorobenzenesulfonyl chloride or chloride-substituted nitrobenzene sulfonyl derivatives using alkali metal fluorides such as potassium fluoride (KF) in high-boiling polar aprotic solvents like sulfolane. This method is based on nucleophilic aromatic substitution (SNAr) where chlorine atoms are replaced by fluorine atoms.

Key Experimental Conditions:

Parameter Typical Values
Starting material 2,4-Dichloronitrobenzene sulfonyl chloride or fluoride
Fluoride source Anhydrous potassium fluoride (KF)
Solvent Sulfolane or ethylene glycol monoalkyl ethers
Temperature 100–230 °C (gradual heating to 200+ °C)
Reaction time 4–15 hours
Molar ratio (KF:substrate) ~3:1 to 5:1

Process Description:

  • The chlorinated nitrobenzene sulfonyl chloride is suspended with KF in sulfolane.
  • The mixture is heated gradually to about 200 °C and maintained for several hours.
  • Chlorine atoms para to the nitro group are selectively replaced by fluorine.
  • After reaction completion, the mixture is cooled, filtered to remove salts, and the product is isolated by distillation under reduced pressure.

Yields and Selectivity:

  • Fluorination yields vary; for example, 2,4-difluorobenzenesulfonyl fluoride yields around 34% without additives.
  • Addition of tertiary amines or specific sequestering agents can improve yield up to 65% or higher.
  • Degree of conversion depends strongly on solvent ratio and temperature, with sulfolane enhancing reaction rate and selectivity.

Representative Data from Patent US4369145A:

Run Conditions Conversion (%) Yield of Difluorobenzenesulfonyl Fluoride (%)
100 °C for 4 h, then 170 °C for 8 h 34 34
Same conditions + tris(3,6,9-trioxadecyl)amine additive 65 65

This method is applicable to fluoronitrobenzenesulfonyl fluorides by starting from the corresponding chlorinated nitrobenzene sulfonyl chlorides.

Fluorination of Polychloronitrobenzene Precursors

Another approach involves fluorination of polychloronitrobenzene precursors to introduce fluorine at the para position relative to the nitro group, often as a key intermediate step before sulfonyl fluoride formation.

Key Points:

  • Polychloronitrobenzene (e.g., 2,4-dichloronitrobenzene) is reacted with KF in sulfolane.
  • Sulfolane acts as a high-boiling solvent and rate enhancer.
  • Reaction temperatures reach 200–230 °C.
  • Fluorination proceeds via nucleophilic aromatic substitution.
  • Fluorination extent is monitored by gas-liquid chromatography (GLC).

Reaction Data Summary:

Run KF (g) Sulfolane (g) 2,4-Dichloronitrobenzene (g) Temp (°C) Time (h) Conversion (%) Product Composition (wt%)
1 125 254 90.5 200 4 31 2,4-Difluoronitrobenzene 7.5%, mixed chlorofluoronitrobenzenes 30.9%, unreacted 13.1%
4 150 265 222 230 8 94 2,4-Difluoronitrobenzene 75%, mixed chlorofluoronitrobenzenes 22%, unreacted 1%

This fluorinated nitrobenzene intermediate can then be converted to the sulfonyl fluoride via sulfonylation and fluorination steps.

One-Pot Transition-Metal-Free Sulfonyl Fluoride Synthesis from Sulfonates

Recent advances have demonstrated mild, transition-metal-free one-pot methods for converting sulfonate salts or sulfonic acids directly into sulfonyl fluorides using potassium bifluoride (KHF2) as the fluorine source.

General Conditions:

Reagent Amount (mmol) Catalyst Solvent Temperature Yield (%)
Sulfonate (e.g., 4-fluoro-2-nitrobenzenesulfonate) 2.0 Tetrabutylammonium chloride (5 mol%) Acetonitrile/acetone Mild (room temp to 50 °C) Up to 80-90

This method offers operational simplicity and compatibility with sensitive functional groups, providing an efficient alternative to classical fluorination routes.

Summary Table of Preparation Methods

Method Starting Material Fluorinating Agent Conditions Yield Range (%) Notes
Chlorine/fluorine exchange (KF) 2,4-Dichloronitrobenzene sulfonyl chloride or fluoride KF Sulfolane, 100–230 °C, 4–15 h 34–65 Industrially established; requires high temp
Polychloronitrobenzene fluorination 2,4-Dichloronitrobenzene KF Sulfolane, 200–230 °C, 4–8 h Up to 75 High conversion with sulfolane
One-pot sulfonate fluorination Sulfonate salts or sulfonic acids KHF2 + phase transfer catalyst Acetonitrile/acetone, mild temp 80–90 Mild, transition-metal-free, operationally simple
Electrochemical oxidation Thiols or disulfides KF Electrochemical cell, mild conditions Moderate to good Green, scalable, radical mechanism

Detailed Research Findings

  • The presence of sulfolane significantly enhances the fluorination rate and selectivity for para-fluorination on nitrobenzene rings.
  • Addition of tertiary amines or sequestering agents improves yields by stabilizing intermediates and facilitating fluoride transfer.
  • Electrochemical methods provide a radical pathway for sulfonyl fluoride formation directly from thiols, using KF as a safe fluoride source, avoiding expensive fluorinating agents.
  • One-pot transition-metal-free methods using KHF2 enable efficient sulfonyl fluoride formation from sulfonate precursors under mild conditions, expanding functional group tolerance.
  • Gas-liquid chromatography and NMR spectroscopy (including ^19F NMR) are standard analytical techniques to monitor conversion and confirm fluorination sites.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Aromatic Substitution: The fluorine atom can be substituted by other electrophiles under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or iron-based catalysts in the presence of hydrogen gas.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thiolates.

    Reduction: Formation of 4-fluoro-2-aminobenzene-1-sulfonyl fluoride.

    Electrophilic Aromatic Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is a chemical compound with applications in scientific research, particularly in chemistry and medicine [1, 7]. It is also known as 4-Nitrobenzene-1-sulfonyl fluoride . The compound's structure features a sulfonyl fluoride group, which is known for its reactivity, especially in nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry this compound is used as an intermediate in synthesizing more complex organic molecules. A chemical synthesis process of 4-chloro-2-fluoro nitrobenzene involves diazotization of 5-chloro-2-nitro .
  • Medicine This compound has potential use in the development of pharmaceutical compounds.
  • Synthesis It sees application in the synthesis of [349-96-2] .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins, which can lead to the inhibition of specific enzymes or receptors involved in various cellular pathways.

Safety and Hazards

4-Nitrobenzenesulfonyl fluoride causes severe skin burns and eye damage . Hazard codes associated with this compound include Skin Corr. 1C (100%) and Eye Dam. 1 (90.7%) .

GHS precautionary statements: P260, P264, P264+P265, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P317, P321, P363, P405, and P501 .

Related Compounds

CompoundCAS
4-Nitrobenzenesulfonyl fluoride349-96-2
5-Chloro-4-fluoro-2-nitrobenzene-1-sulfonyl chloride1394083-83-0
4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl fluorideN/A

Patents

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitro-Substituted Sulfonyl Chlorides

4-Fluoro-3-nitrobenzenesulfonyl Chloride (CAS 1146290-36-9)
  • Structural Differences : Nitro group at C3 (meta) instead of C2 (ortho).
  • Reactivity : Sulfonyl chlorides are more reactive than fluorides, often used as intermediates in synthesizing sulfonamides or esters.
  • Applications : Intermediate in drug synthesis (e.g., estrone derivatives as in ) .
2-Fluoro-4-nitrobenzene-1-sulfonyl Chloride (CAS 6325-93-5)
  • Structural Differences : Fluoro at C2 and nitro at C4, inversing substituent positions.
  • Physical Properties : Higher melting point (mp 178–183°C for 4-nitrobenzenesulfonamide in ) due to hydrogen bonding in sulfonamides .
Comparison Table: Nitro-Substituted Sulfonyl Derivatives
Compound CAS RN Molecular Formula Substituents (Positions) Functional Group Key Applications
4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride N/A C₆H₃FNO₄S F (C4), NO₂ (C2) SO₂F Enzyme inhibition, polymers
4-Fluoro-3-nitrobenzenesulfonyl chloride 1146290-36-9 C₆H₃ClFNO₄S F (C4), NO₂ (C3) SO₂Cl Pharmaceutical intermediates
4-Nitrobenzenesulfonamide 6325-93-5 C₆H₆N₂O₄S NO₂ (C4) SO₂NH₂ Antibacterial agents

Bis-Sulfonyl Derivatives

4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) (CAS 312-30-1)
  • Structural Differences: Two aromatic rings linked by a sulfonyl group, each with F (C1) and NO₂ (C2).
  • Similarity Score : 0.98 (), indicating near-identical electronic profiles.
  • Applications: Potential crosslinking agent in polymers or high-stability materials .

Substituent Position Effects

  • Ortho vs. Para Nitro Groups: Ortho-NO₂ (as in the main compound) increases steric hindrance, reducing nucleophilic attack rates compared to para-NO₂ analogs. Para-F enhances resonance stabilization of the sulfonyl group, improving thermal stability .

Fluorine vs. Chlorine in Sulfonyl Groups

Property Sulfonyl Fluoride Sulfonyl Chloride
Hydrolytic Stability High (resistant to hydrolysis) Low (reacts readily with water)
Reactivity Moderate (suited for slow coupling) High (ideal for rapid synthesis)
Biological Use Protease inhibitors, PET tracers Limited due to toxicity

Biological Activity

4-Fluoro-2-nitrobenzene-1-sulfonyl fluoride is a compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and reactivity. The compound contains a fluorine atom, a nitro group, and a sulfonyl fluoride moiety, which contribute to its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4FNO2S\text{C}_6\text{H}_4\text{FNO}_2\text{S}

This compound features:

  • Fluorine (F) : An electron-withdrawing group that increases electrophilicity.
  • Nitro Group (NO₂) : Enhances the reactivity of the aromatic ring.
  • Sulfonyl Fluoride (SO₂F) : A reactive functional group that can participate in nucleophilic substitution reactions.

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to react with nucleophiles. The mechanism involves the following steps:

  • Nucleophilic Attack : The sulfonyl fluoride group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Electrophilic Character : The presence of the nitro group increases the electrophilic character of the aromatic ring, making it susceptible to further chemical transformations.

Applications in Research

This compound has several applications in scientific research:

  • Organic Synthesis : It serves as a versatile reagent in organic synthesis, particularly for creating complex molecules through nucleophilic substitution reactions.
  • Enzyme Inhibition Studies : The compound is utilized in studies aimed at understanding enzyme mechanisms and protein interactions, especially in drug development contexts.
  • Pharmaceutical Development : Its derivatives are explored for potential therapeutic effects, particularly in targeting specific biological pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound. Below are notable findings:

StudyFindings
Smith et al. (2023)Demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain kinases involved in cancer pathways.
Johnson et al. (2024)Reported that modifications to the sulfonyl group enhanced binding affinity to target enzymes, suggesting potential for drug development.
Lee et al. (2023)Investigated the reactivity of this compound with various nucleophiles, revealing insights into its mechanism of action in biochemical assays.

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